

Single-Molecule FRET with ATTO 565: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: ATTO 565

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These application notes provide a comprehensive guide to utilizing **ATTO 565** in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. This document outlines the key photophysical properties of **ATTO 565**, detailed experimental protocols for labeling and imaging, and data analysis procedures to empower researchers in studying molecular interactions and conformational dynamics at the single-molecule level.

Application Notes

Single-molecule FRET is a powerful biophysical technique that allows for the real-time observation of conformational changes and intermolecular interactions of biomolecules.^{[1][2]} The choice of fluorophores is critical for the success of smFRET experiments, requiring dyes that are bright, photostable, and possess high quantum yields.^[3] **ATTO 565**, a rhodamine-based dye, has emerged as a popular choice for smFRET studies due to its exceptional photophysical characteristics.^{[4][5][6]}

ATTO 565 exhibits strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability, making it well-suited for detecting the faint signals from individual molecules.^{[4][5][6]} Its N-hydroxysuccinimide (NHS) ester derivative allows for efficient and straightforward labeling of primary amines on biomolecules such as proteins and nucleic acids.^[4] When paired with a suitable acceptor dye, such as ATTO 647N, **ATTO 565** serves as an excellent donor for

smFRET experiments, enabling the investigation of a wide range of biological processes including protein folding, enzyme kinetics, and receptor-ligand interactions.[1][7]

Key Advantages of ATTO 565 in smFRET:

- **High Brightness and Quantum Yield:** Ensures robust signal detection from single molecules. [4][5][6]
- **Excellent Photostability:** Allows for longer observation times before photobleaching, enabling the capture of slower dynamic processes.[4][8]
- **Efficient Labeling Chemistry:** The NHS ester functional group facilitates reliable conjugation to biomolecules.[4]
- **Good Spectral Overlap with Common Acceptors:** Forms an efficient FRET pair with dyes like ATTO 647N.[7]

Quantitative Data Summary

For successful smFRET experiments, a thorough understanding of the fluorophore's properties is essential. The following table summarizes the key photophysical properties of **ATTO 565**.

Property	Value	Reference(s)
Maximum Absorption (λ_{abs})	564 nm	[4]
Maximum Emission (λ_{fl})	590 nm	[4][5]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[4][6]
Fluorescence Quantum Yield (Φ_{fl})	90%	[4][5]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[4]
Molecular Weight (NHS ester)	708.11 g/mol	[4]

Experimental Protocols

This section provides a detailed protocol for performing a typical smFRET experiment using **ATTO 565** as the donor fluorophore.

Labeling of Biomolecules with ATTO 565-NHS Ester

This protocol outlines the covalent attachment of **ATTO 565**-NHS ester to primary amine groups (e.g., lysine residues) on a target protein.

Materials:

- Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **ATTO 565**-NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
- **Prepare Dye Stock Solution:** Dissolve **ATTO 565**-NHS ester in DMF or DMSO to a concentration of 1-10 mg/mL immediately before use.
- **Labeling Reaction:** Add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.[8] The optimal dye-to-protein ratio may need to be determined empirically for each protein.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]
- **Purification:** Separate the labeled protein from the unreacted dye using a pre-equilibrated size-exclusion chromatography column. The first colored band to elute is the dye-protein conjugate.[4]

- Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (A280) and 564 nm (A564). The DOL can be calculated using the Beer-Lambert law. [\[4\]](#)

Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol describes the immobilization and imaging of dual-labeled biomolecules for smFRET analysis.

Materials:

- **ATTO 565** (donor) and ATTO 647N (acceptor) labeled biomolecule
- TIRF microscope with appropriate laser lines (e.g., 561 nm for **ATTO 565**) and emission filters
- Sensitive camera (e.g., EMCCD)
- Glass coverslips
- Surface passivation reagents (e.g., PEG)
- Immobilization reagents (specific to the biomolecule, e.g., biotin-streptavidin)
- Imaging buffer (containing an oxygen scavenging system and a triplet-state quencher to improve dye photostability)

Procedure:

- Surface Passivation: Clean a glass coverslip thoroughly and passivate the surface with PEG to minimize non-specific binding of the labeled biomolecules. [\[4\]](#)
- Immobilization: Immobilize the dual-labeled biomolecules on the passivated surface at a low density suitable for single-molecule imaging. [\[4\]](#)
- Microscope Setup: Mount the coverslip on the TIRF microscope.

- Imaging:
 - Excite the donor fluorophore (**ATTO 565**) with a 561 nm laser.[4]
 - Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror and appropriate emission filters.[4]
 - Acquire a time series of images with the EMCCD camera.[4]

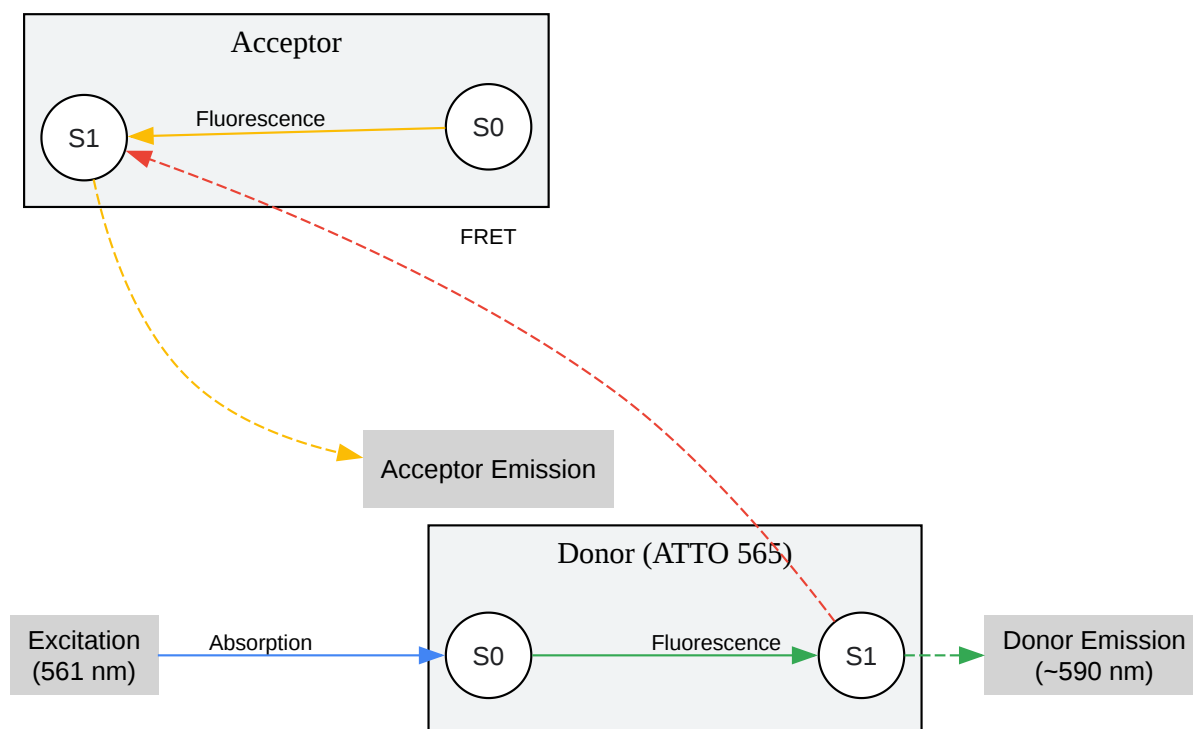
Data Analysis

Procedure:

- Identify Single Molecules: Locate individual fluorescent spots corresponding to single dual-labeled molecules.
- Extract Intensity Traces: Extract the fluorescence intensity time traces for the donor (ID) and acceptor (IA) from each spot.
- Calculate FRET Efficiency: Calculate the apparent FRET efficiency (EFRET) for each time point using the following equation:
 - $EFRET = IA / (ID + IA)$ [4]
- Analyze FRET Trajectories: Analyze the resulting FRET efficiency time trajectories to identify distinct conformational states and their transition kinetics. Hidden Markov Modeling (HMM) is a common approach for this analysis.[9]

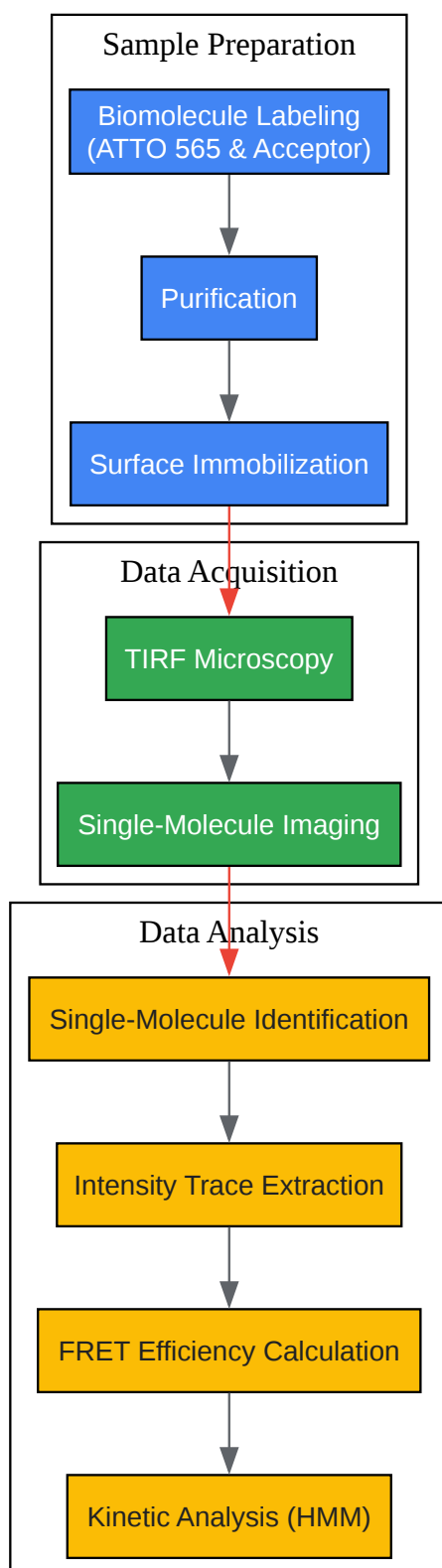
Visualizations

The following diagrams illustrate the key workflows and principles involved in an smFRET experiment.



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Caption: Principle of Förster Resonance Energy Transfer (FRET).



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Caption: Experimental workflow for a single-molecule FRET experiment.

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